An In-depth Technical Guide to the Physicochemical Properties of Tiaramide Hydrochloride for Drug Formulation
An In-depth Technical Guide to the Physicochemical Properties of Tiaramide Hydrochloride for Drug Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiaramide Hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1][2] Its therapeutic effect is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which leads to a reduction in prostaglandin synthesis.[3] A thorough understanding of its physicochemical properties is paramount for the successful formulation of stable, effective, and bioavailable dosage forms. This guide provides a comprehensive overview of the known physicochemical characteristics of Tiaramide Hydrochloride, detailed experimental protocols for their determination, and insights into its mechanism of action.
Physicochemical Properties
A compilation of the available physicochemical data for Tiaramide Hydrochloride is presented below. These parameters are critical for pre-formulation studies and subsequent dosage form design.
General Properties
| Property | Value | Reference(s) |
| Chemical Name | 5-Chloro-3-(2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl)-3H-benzothiazol-2-one monohydrochloride | [4] |
| Molecular Formula | C₁₅H₁₈ClN₃O₃S·HCl | [4][5] |
| Molecular Weight | 392.30 g/mol | [6][7] |
| CAS Number | 35941-71-0 | [5] |
| Appearance | White crystalline powder. It has also been described as a white to orange to green powder to crystal. | [4][5] |
| Odor | Odorless | [4] |
Solubility
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its dissolution rate and bioavailability.
| Solvent | Solubility | Reference(s) |
| Water | Freely soluble | [4] |
| Ethanol (95%) | Slightly soluble | [4] |
| Acetic Acid (100) | Slightly soluble | [4] |
| Diethyl Ether | Practically insoluble | [4] |
| Acetic Anhydride | Practically insoluble | [4] |
| DMSO | 125 mg/mL | [6] |
Dissociation Constant (pKa)
Melting Point and Polymorphism
The melting point of a substance is a key indicator of its purity. The existence of multiple melting points for Tiaramide Hydrochloride strongly suggests the presence of different polymorphic forms. Polymorphism can significantly impact the stability, solubility, and bioavailability of a drug.
| Melting Point | Comments | Reference(s) |
| ~265°C | With decomposition | [4] |
| 159 - 161°C | Range | [5] |
| 160°C | Single point | [8] |
No specific studies detailing the characterization of Tiaramide Hydrochloride polymorphs were identified in the literature.
pH of Aqueous Solution
| Concentration | pH | Reference(s) |
| 1 in 20 (5% w/v) | 3.0 - 4.5 | [4] |
Spectroscopic Properties
Specific UV-Vis absorption maxima (λmax) and detailed FTIR spectral data with peak assignments for Tiaramide Hydrochloride are not extensively reported in the available literature. However, a reference to an infrared absorption spectrum determined by the potassium chloride disk method is available.[4]
Mechanism of Action: COX Inhibition Pathway
Tiaramide Hydrochloride exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes. This pathway is central to its therapeutic action.
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of Tiaramide Hydrochloride are outlined below. These protocols are based on standard pharmaceutical practices.
Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the physicochemical characterization of a drug substance like Tiaramide Hydrochloride.
Determination of Aqueous Solubility
Objective: To determine the equilibrium solubility of Tiaramide Hydrochloride in aqueous media at different pH values.
Method: Shake-Flask Method
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate and acetate buffers).
-
Sample Preparation: Add an excess amount of Tiaramide Hydrochloride to a series of glass vials, each containing a known volume of a specific pH buffer.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to separate the undissolved solid from the supernatant.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it appropriately, and determine the concentration of Tiaramide Hydrochloride using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Determination of pKa
Objective: To determine the acid dissociation constant (pKa) of Tiaramide Hydrochloride.
Method: Potentiometric Titration
-
Solution Preparation: Accurately weigh and dissolve a known amount of Tiaramide Hydrochloride in a suitable solvent (e.g., water or a co-solvent system if aqueous solubility is limited).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the ionizable groups.
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve or by analyzing the first derivative of the curve.
Investigation of Polymorphism
Objective: To identify and characterize different polymorphic forms of Tiaramide Hydrochloride.
Methods:
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh a small amount of the Tiaramide Hydrochloride sample (2-5 mg) into an aluminum pan and seal it.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range in a DSC instrument.
-
Record the heat flow as a function of temperature. Endothermic events (melting) and exothermic events (crystallization) can indicate the presence of different polymorphs or phase transitions.
-
-
Powder X-Ray Diffraction (PXRD):
-
Prepare a uniform powder bed of the Tiaramide Hydrochloride sample.
-
Analyze the sample using a powder X-ray diffractometer over a specific 2θ range.
-
The resulting diffraction pattern, with characteristic peaks at specific 2θ angles, serves as a fingerprint for the crystalline form. Different polymorphs will exhibit distinct PXRD patterns.
-
Stability-Indicating Method and Forced Degradation Studies
Objective: To develop a stability-indicating analytical method and to investigate the degradation pathways of Tiaramide Hydrochloride under various stress conditions.
Method: High-Performance Liquid Chromatography (HPLC)
-
Forced Degradation:
-
Acid Hydrolysis: Treat a solution of Tiaramide Hydrochloride with an acid (e.g., 0.1 M HCl) at an elevated temperature.
-
Base Hydrolysis: Treat a solution of Tiaramide Hydrochloride with a base (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat a solution of Tiaramide Hydrochloride with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid drug or a solution to high temperatures.
-
Photodegradation: Expose the solid drug or a solution to UV and visible light.
-
-
HPLC Method Development:
-
Develop an HPLC method (typically reverse-phase) that can separate the intact Tiaramide Hydrochloride from all potential degradation products formed during the forced degradation studies.
-
Method optimization involves selecting an appropriate column, mobile phase composition, flow rate, and detector wavelength.
-
-
Method Validation: Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Specific degradation products and a validated stability-indicating HPLC method for Tiaramide Hydrochloride are not detailed in the currently available literature.
Conclusion
This technical guide provides a summary of the currently known physicochemical properties of Tiaramide Hydrochloride, which are essential for its formulation into safe and effective drug products. While key parameters such as solubility in various media and melting point ranges are documented, there remain significant gaps in the publicly available data, particularly concerning its pKa, a definitive characterization of its polymorphic forms, and detailed stability-indicating analytical methods with identified degradation products. Further research in these areas is crucial for the comprehensive understanding and optimal formulation of Tiaramide Hydrochloride. The provided experimental protocols offer a standardized approach for researchers to generate this critical data.
References
- 1. Tiaramide Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tiaramide Hydrochloride | C15H19Cl2N3O3S | CID 443949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. chemimpex.com [chemimpex.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. KEGG DRUG: Tiaramide hydrochloride [genome.jp]
- 8. sigmaaldrich.com [sigmaaldrich.com]
